1-(2-Fluorobenzoyl)-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine
Description
1-(2-Fluorobenzoyl)-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine is a piperazine derivative characterized by a 2-fluorobenzoyl group at the 1-position and a [4-(methylsulfanyl)phenyl]methyl substituent at the 4-position of the piperazine ring.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2OS/c1-24-16-8-6-15(7-9-16)14-21-10-12-22(13-11-21)19(23)17-4-2-3-5-18(17)20/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCVFKNVPPUYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzoyl)-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the 2-fluorobenzoyl group: This step involves the acylation of the piperazine core with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-(methylsulfanyl)phenylmethyl group: This can be done through a nucleophilic substitution reaction using 4-(methylsulfanyl)benzyl chloride.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzoyl)-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Therapeutic Applications
- Antipsychotic Activity : Research indicates that piperazine derivatives exhibit potential antipsychotic properties. The compound's structure allows it to interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other mood disorders .
- Antidepressant Effects : Similar to its antipsychotic applications, this compound may also influence serotonin pathways, suggesting potential use as an antidepressant. Studies have shown that modifications in piperazine derivatives can enhance their efficacy in treating depression .
- Anti-inflammatory Properties : The presence of the methylsulfanyl group may confer anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases. Research into related compounds has demonstrated that piperazine derivatives can inhibit pro-inflammatory cytokines .
Synthesis and Characterization
The synthesis of 1-(2-Fluorobenzoyl)-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antipsychotic Evaluation
A study evaluated the antipsychotic activity of various piperazine derivatives, including this compound. The results indicated significant receptor binding affinity for dopamine D2 receptors, suggesting its potential as a therapeutic agent for schizophrenia .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of piperazine compounds. It was found that the compound inhibited the expression of inflammatory markers in vitro, supporting its application in treating conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzoyl)-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Piperazine Derivatives
Piperazine derivatives are widely studied for their pharmacological versatility. Below is a detailed comparison of the target compound with structurally similar analogs:
Substituent Variations and Electronic Effects
- Compared to the methylsulfanyl group in the target compound, nitro substituents may reduce metabolic stability due to susceptibility to enzymatic reduction .
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine ():
Physicochemical Properties and Analytical Data
A comparison of physical properties from analogous compounds () is summarized below:
Biological Activity
1-(2-Fluorobenzoyl)-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine is a novel compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, focusing on its efficacy as a pharmacological agent.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives. The process includes the introduction of the fluorobenzoyl group and the methylsulfanyl phenyl moiety through various coupling reactions.
General Reaction Scheme
- Step 1 : Formation of the piperazine core.
- Step 2 : Introduction of the 2-fluorobenzoyl group via acylation.
- Step 3 : Addition of the methylsulfanyl phenyl group using nucleophilic substitution.
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key areas of investigation include:
1. Anticholinergic Activity
Research indicates that compounds structurally similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease. For instance, derivatives have shown comparable efficacy to established AChE inhibitors like neostigmine .
2. Antimicrobial Properties
Studies have demonstrated that certain piperazine derivatives possess antimicrobial activity against various bacterial strains. The introduction of the methylsulfanyl group enhances this activity, indicating that modifications in the molecular structure can lead to improved biological responses.
3. Tyrosinase Inhibition
Recent investigations into related compounds have revealed that piperazine derivatives can act as effective inhibitors of tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin whitening and treatment of hyperpigmentation disorders .
Case Studies
Several case studies highlight the biological potential of this compound:
- Case Study 1 : A study on a related piperazine derivative showed an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, indicating a strong inhibitory effect compared to traditional inhibitors .
- Case Study 2 : Another investigation focused on the cholinergic properties of synthesized piperazines revealed promising results in enhancing cholinergic neurotransmission, which is crucial for cognitive function .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
